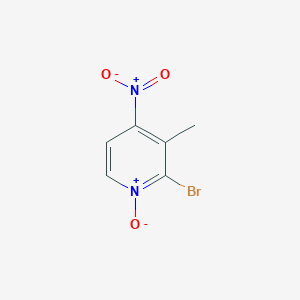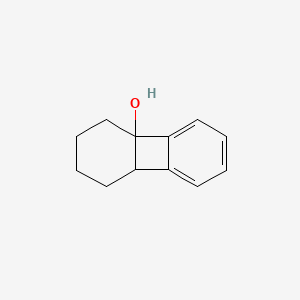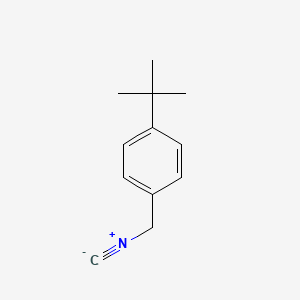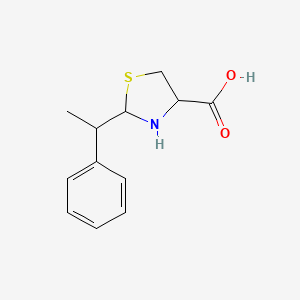
2-(1-Phenyl-ethyl)-thiazolidine-4-carboxylic acid
Vue d'ensemble
Description
2-(1-Phenyl-ethyl)-thiazolidine-4-carboxylic acid, or PETC, is an organic compound commonly used in scientific research. It is a white crystalline solid with a melting point of 116-118 °C and a molecular weight of 218.32 g/mol. PETC is a versatile compound with many potential applications in a variety of scientific fields.
Applications De Recherche Scientifique
Anticancer Activity
Thiazolidine derivatives have been explored for their potential in cancer therapy. One study synthesized and evaluated a family of antiproliferative thiazolidines, including modifications to the phenyl moiety of the thiazolidine ring. These modifications aimed to assess the impact on biological activity, leading to the development of compounds with promising anticancer properties. This suggests that thiazolidine derivatives can be tailored for specific anticancer activities by modifying their chemical structures (Onen-Bayram et al., 2015).
Antibacterial and Antifungal Agents
Thiazolidine compounds have also shown potential as antibacterial and antifungal agents. A study on the design, synthesis, and evaluation of 2-arylimino-3-aryl-thiazolidine-4-ones revealed that some compounds exhibited significant antibiofilm activity against Staphylococcus epidermidis. These findings indicate the potential of thiazolidine derivatives in combating bacterial biofilms and related infections (Pan et al., 2010).
Antioxidant Properties
Research into thiazolidine derivatives has also uncovered their antioxidant properties. A study synthesizing new thiazolidin-4-one derivatives and evaluating their potential antioxidant effects found that certain compounds exhibited high antioxidant activity, comparable to that of ascorbic acid. This highlights the potential of thiazolidine derivatives in oxidative stress-related applications (Apotrosoaei et al., 2014).
ERK1/2 Inhibitors for Cancer Therapy
A series of analogs of thiazolidine diones were synthesized and characterized for their potential as substrate-specific ERK1/2 inhibitors in human leukemia cells. This research points to the role of thiazolidine derivatives in developing new therapeutic agents targeting specific molecular pathways in cancer cells (Li et al., 2009).
Propriétés
IUPAC Name |
2-(1-phenylethyl)-1,3-thiazolidine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2S/c1-8(9-5-3-2-4-6-9)11-13-10(7-16-11)12(14)15/h2-6,8,10-11,13H,7H2,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTLKRSWKWLNJDS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1NC(CS1)C(=O)O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40349622 | |
| Record name | 2-(1-Phenyl-ethyl)-thiazolidine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40349622 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-Phenyl-ethyl)-thiazolidine-4-carboxylic acid | |
CAS RN |
83690-82-8 | |
| Record name | 2-(1-Phenyl-ethyl)-thiazolidine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40349622 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



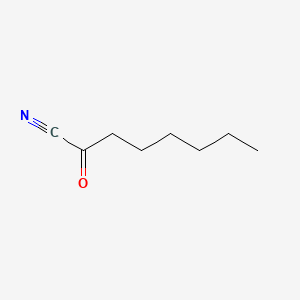
![3-[2-(2-Maleimidoethoxy)ethylcarbamoyl]-PROXYL](/img/structure/B1620910.png)
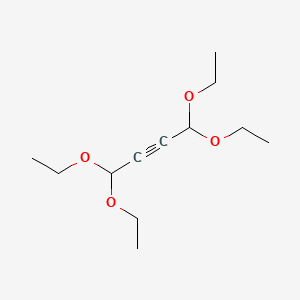
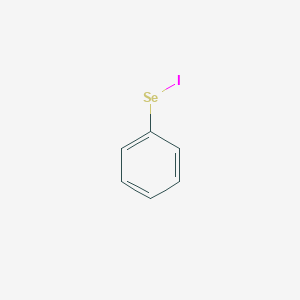
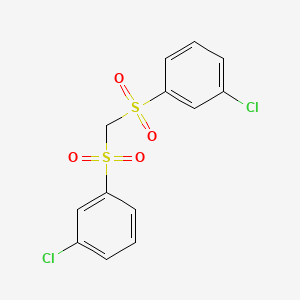
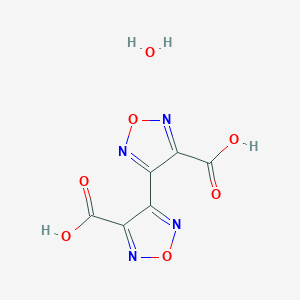
![2,2,6,6-Tetramethyl-4-[(trimethylsilyl)methylidene]-3,5-dioxa-2,6-disilaheptane](/img/structure/B1620917.png)
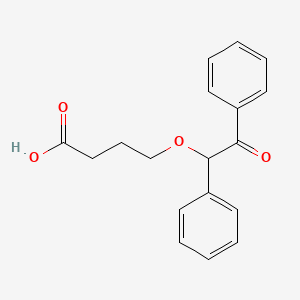
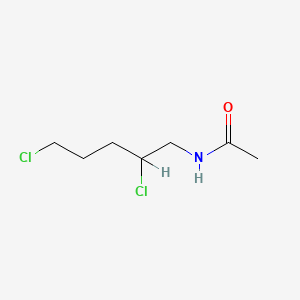
![9-chloro-5-methyl-5H-thiochromeno[4,3-d]pyrimidin-2-amine](/img/structure/B1620923.png)
![1-{5-[2-(Trifluoromethoxy)phenyl]-2-furyl}ethan-1-one](/img/structure/B1620925.png)
